What is the molecular weight and chemical structure of 5-(2-Iodophenyl)oxazole
What is the molecular weight and chemical structure of 5-(2-Iodophenyl)oxazole
An in-depth technical analysis of 5-(2-Iodophenyl)oxazole requires a multifaceted approach, bridging its fundamental physicochemical properties with its strategic utility in modern drug discovery. As a halogenated heterocyclic building block, this molecule serves as a critical intermediate for late-stage functionalization, offering researchers a rigid bioisostere with a highly reactive ortho-iodo handle.
The following guide elucidates the structural parameters, causality-driven synthetic methodologies, and downstream applications of 5-(2-Iodophenyl)oxazole.
Physicochemical & Structural Parameters
Understanding the exact molecular weight and 3D conformation of 5-(2-Iodophenyl)oxazole is foundational for predicting its behavior in biological systems and organic solvents. The oxazole ring provides a robust hydrogen-bond acceptor profile (via the N3 and O1 atoms), while the bulky iodine atom at the ortho position of the phenyl ring introduces significant steric hindrance.
This steric clash forces the phenyl ring out of coplanarity with the oxazole core. In drug design, this dihedral twist is highly advantageous; it increases the 3D complexity of the molecule, helping to escape "flatland" (planar hydrophobicity) which often leads to poor solubility and off-target promiscuity.
Quantitative Structural Data
| Property | Value | Causality / Significance |
| IUPAC Name | 5-(2-iodophenyl)-1,3-oxazole | Standardized nomenclature defining connectivity. |
| CAS Registry Number | 1019654-82-0 | Unique identifier for commercial sourcing[1]. |
| Molecular Formula | C9H6INO | Core atomic composition[1]. |
| Molecular Weight | 271.05 g/mol | Critical for stoichiometric calculations[1]. |
| Exact Mass | 270.9504 Da | Target mass for high-resolution ESI-MS validation. |
| SMILES String | Ic1ccccc1c2cnc(o2) | Enables computational modeling and database querying. |
| LogP (Predicted) | ~2.8 - 3.1 | Indicates moderate lipophilicity, ideal for crossing lipid bilayers. |
Synthetic Methodology: The van Leusen Cycloaddition
To synthesize 5-(2-Iodophenyl)oxazole with high regioselectivity, the van Leusen oxazole synthesis is the industry-standard approach[2]. This multicomponent reaction constructs the oxazole ring by reacting an aldehyde with Toluenesulfonylmethyl isocyanide (TosMIC).
Causality Behind Experimental Choices
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Substrate Choice: 2-Iodobenzaldehyde is used as the starting electrophile. The electron-withdrawing nature of the ortho-iodine slightly activates the carbonyl carbon, facilitating nucleophilic attack.
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Base Selection (K2CO3): A mild inorganic base is chosen to deprotonate the active methylene group of TosMIC. Stronger bases (like NaH or LDA) are avoided to prevent unwanted aldol condensations or degradation of the aldehyde.
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Solvent (Methanol): A protic solvent is critical here. Methanol facilitates the elimination of the tosyl group during the final cyclization and aromatization step, driving the reaction to the stable oxazole product.
Step-by-Step Self-Validating Protocol
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Reagent Assembly: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-iodobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol (0.2 M concentration).
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Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 eq) in a single portion. Stir the suspension at 65°C (reflux).
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In-Process Validation (TLC): After 2 hours, monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1).
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Validation: The starting aldehyde is strongly UV-active. The reaction is deemed complete when the aldehyde spot disappears and a new, distinct spot (often with a different UV fluorescence due to the twisted pi-system) appears.
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Workup: Cool the mixture to room temperature, concentrate under reduced pressure to remove methanol, and partition the residue between Ethyl Acetate and deionized water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
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Purification: Purify the crude residue via flash column chromatography (SiO2, gradient elution 0-20% EtOAc in Hexanes).
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Final Structural Validation (LC-MS & NMR):
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LC-MS (ESI+): Confirm the presence of the target mass at m/z 272.0 [M+H]+ .
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1H-NMR (CDCl3): Verify the oxazole C2-H proton, which appears far downfield (~7.9–8.1 ppm) due to being sandwiched between the electronegative N and O atoms. The ortho-iodo phenyl proton will show a distinct doublet (~7.9 ppm) due to the strong anisotropic deshielding effect of the iodine atom.
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Caption: Workflow for the van Leusen synthesis and validation of 5-(2-Iodophenyl)oxazole.
Downstream Applications: Late-Stage Functionalization
The primary strategic value of 5-(2-Iodophenyl)oxazole lies in the differential reactivity of its functional groups. The carbon-iodine (C-I) bond is the most reactive aryl halide toward oxidative addition by Palladium(0) catalysts.
This allows application scientists to perform highly selective cross-coupling reactions at the ortho position of the phenyl ring without requiring protecting groups for the oxazole core. By leveraging this molecule, researchers can rapidly generate libraries of sterically encumbered, target-specific ligands.
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Suzuki-Miyaura Coupling: Reacting the iodo-compound with aryl boronic acids yields biaryl systems. The ortho-substitution forces the two aryl rings to adopt an orthogonal geometry, which is highly prized in designing inhibitors for deep kinase pockets.
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Sonogashira Coupling: Coupling with terminal alkynes introduces rigid, linear vectors into the molecule, useful for probing the depth of receptor binding sites.
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Buchwald-Hartwig Amination: Cross-coupling with primary or secondary amines generates aniline derivatives, altering the electronic distribution and hydrogen-bonding network of the molecule.
Caption: Palladium-catalyzed cross-coupling pathways utilizing the 2-iodo moiety.
References
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American Chemical Society. "Indoles in Multicomponent Processes (MCPs) | Chemical Reviews". ACS Publications. Available at: [Link]
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Matrix Fine Chemicals. "5-(4-IODOPHENYL)-1,2-OXAZOLE | CAS 160377-48-0". Matrix Fine Chemicals. Available at: [Link]
